4-Amino-3-[(propan-2-yl)amino]benzonitrile
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Overview
Description
4-Amino-3-[(propan-2-yl)amino]benzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, characterized by the presence of an amino group at the 4-position and an isopropylamino group at the 3-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[(propan-2-yl)amino]benzonitrile typically involves the following steps:
Nitration: The starting material, 3-nitrobenzonitrile, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of microwave-assisted reactions to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(propan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and sulfonic acids (HSO3Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
4-Amino-3-[(propan-2-yl)amino]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(propan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the isopropylamino group, making it less versatile in certain applications.
3-Aminobenzonitrile: Similar structure but without the amino group at the 4-position, affecting its reactivity and applications.
Uniqueness
4-Amino-3-[(propan-2-yl)amino]benzonitrile is unique due to the presence of both an amino group and an isopropylamino group, which enhances its reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H13N3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-amino-3-(propan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-5,7,13H,12H2,1-2H3 |
InChI Key |
NXEXXGJLPOEASL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
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